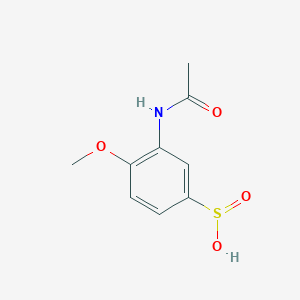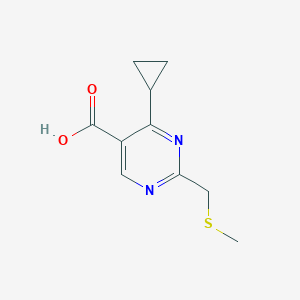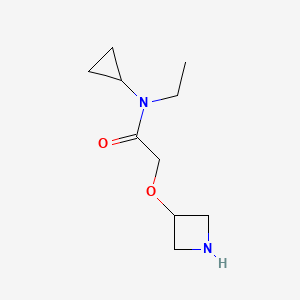
3-(Acetylamino)-4-methoxybenzenesulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetylamino)-4-methoxybenzenesulfinic acid: is an organic compound that belongs to the class of sulfinic acids It is characterized by the presence of an acetylamino group and a methoxy group attached to a benzene ring, along with a sulfinic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetylamino)-4-methoxybenzenesulfinic acid typically involves the acetylation of 4-methoxyaniline followed by sulfoxidation. The general steps are as follows:
Acetylation: 4-Methoxyaniline is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 3-(Acetylamino)-4-methoxyaniline.
Sulfoxidation: The resulting 3-(Acetylamino)-4-methoxyaniline is then subjected to sulfoxidation using reagents like hydrogen peroxide or sodium metabisulfite to introduce the sulfinic acid group, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Acetylamino)-4-methoxybenzenesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-(Acetylamino)-4-methoxybenzenesulfonic acid.
Reduction: 3-(Acetylamino)-4-methoxybenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(Acetylamino)-4-methoxybenzenesulfinic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfinic acids. It may also serve as a model compound for investigating the behavior of sulfinic acids in biological systems.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Acetylamino)-4-methoxybenzenesulfinic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfinic acid group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The acetylamino and methoxy groups may also contribute to the compound’s binding affinity and specificity for certain biological targets.
Vergleich Mit ähnlichen Verbindungen
3-(Acetylamino)-4-hydroxybenzenesulfinic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-(Acetylamino)-4-methylbenzenesulfinic acid: Similar structure but with a methyl group instead of a methoxy group.
3-(Acetylamino)-4-chlorobenzenesulfinic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: 3-(Acetylamino)-4-methoxybenzenesulfinic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
91170-71-7 |
|---|---|
Molekularformel |
C9H11NO4S |
Molekulargewicht |
229.26 g/mol |
IUPAC-Name |
3-acetamido-4-methoxybenzenesulfinic acid |
InChI |
InChI=1S/C9H11NO4S/c1-6(11)10-8-5-7(15(12)13)3-4-9(8)14-2/h3-5H,1-2H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
WOYZAIPHFPXHCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride](/img/structure/B13536102.png)


![Ethyl 2-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13536121.png)









![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
